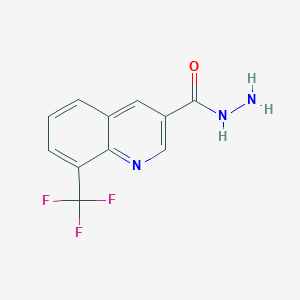
Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-氨基-2-苯乙基)苯甲酸甲酯是一种有机化合物,属于苯甲酸衍生物类别。它的特征是存在一个苯甲酸部分,该部分被一个 1-氨基-2-苯乙基基团和一个甲酯官能团取代。
准备方法
合成路线和反应条件
4-(1-氨基-2-苯乙基)苯甲酸甲酯的合成可以通过几种合成路线实现。一种常见的方法包括在强酸催化剂(如硫酸)存在下用甲醇酯化苯甲酸。反应通常在回流条件下进行,以确保起始原料完全转化为所需的酯产物。
另一种方法包括在脱水剂(如亚硫酰氯或二环己基碳二亚胺(DCC))存在下,用甲醇与 4-(1-氨基-2-苯乙基)苯甲酸反应。这种方法允许在不需要酸催化剂的情况下形成甲酯。
工业生产方法
在工业环境中,4-(1-氨基-2-苯乙基)苯甲酸甲酯的生产可能涉及使用连续流动反应器的大规模酯化过程。这些反应器允许高效混合和热传递,从而导致更高的产量和更快的反应时间。使用自动系统监控和控制反应参数可以确保产品质量一致并最大限度地降低副反应的风险。
化学反应分析
反应类型
4-(1-氨基-2-苯乙基)苯甲酸甲酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将酯基转化为醇或其他还原形式。
取代: 芳香环可以进行亲电取代反应,例如硝化、卤化或磺化。
常用试剂和条件
氧化: 在酸性或碱性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 在无水溶剂中使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 在硝酸 (HNO3) 和硫酸 (H2SO4) 的作用下进行硝化,在路易斯酸催化剂存在下使用卤素 (Cl2, Br2) 进行卤化,以及在硫酸 (H2SO4) 的作用下进行磺化。
主要形成的产物
氧化: 形成苯甲酸衍生物。
还原: 形成醇或其他还原产物。
取代: 形成硝基、卤代或磺酰基衍生物。
科学研究应用
4-(1-氨基-2-苯乙基)苯甲酸甲酯在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,如抗菌或抗癌特性。
医学: 探索作为潜在的候选药物或作为合成药物化合物的先导化合物。
工业: 用于生产特种化学品、聚合物和其他工业产品。
作用机制
4-(1-氨基-2-苯乙基)苯甲酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合来发挥作用,从而调节其活性。所涉及的确切分子靶标和途径取决于化合物所使用的具体生物或化学环境。
相似化合物的比较
4-(1-氨基-2-苯乙基)苯甲酸甲酯可以与其他类似化合物进行比较,例如:
4-(1-氨基-2-苯乙基)苯甲酸: 缺少甲酯基团,这可能会影响其反应性和生物活性。
4-(1-氨基-2-苯乙基)苯甲酸乙酯: 结构类似,但用乙酯基团代替甲酯基团,这可能会影响其物理和化学性质。
苯乙胺衍生物: 具有类似苯乙胺部分但芳香环或侧链上有不同取代基的化合物,导致其生物活性及其应用的差异。
4-(1-氨基-2-苯乙基)苯甲酸甲酯的独特性在于其官能团的特定组合,这赋予了与其他相关化合物相比不同的化学和生物学性质。
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
methyl 4-(1-amino-2-phenylethyl)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)14-9-7-13(8-10-14)15(17)11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3 |
InChI 键 |
PLMLBEQJFLSHSQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


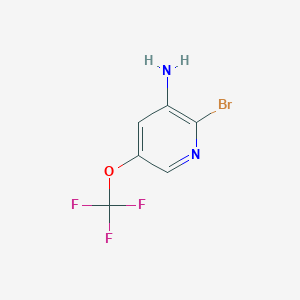





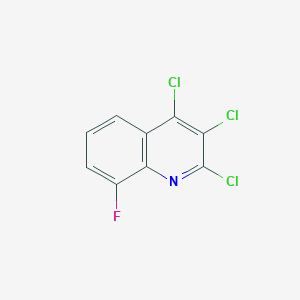
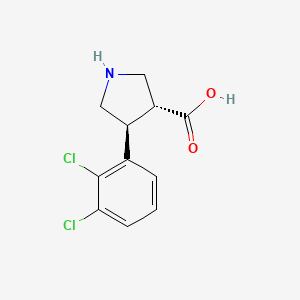

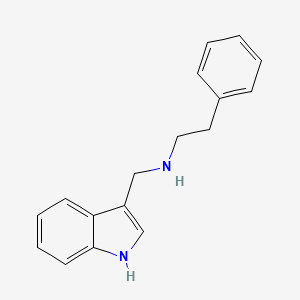
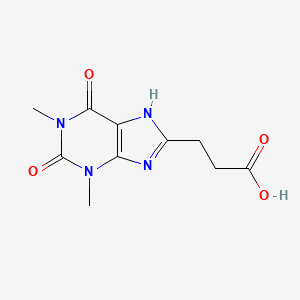
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)
